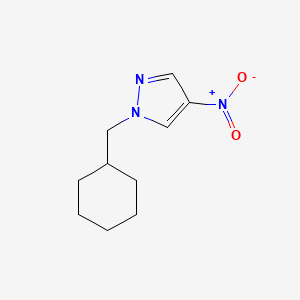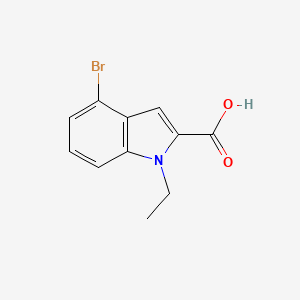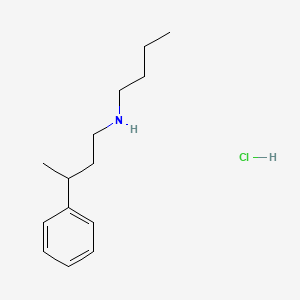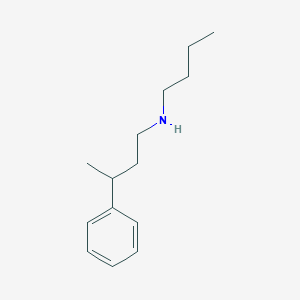
1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s typically a strong electron-withdrawing group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group in the compound could potentially make it more reactive .Scientific Research Applications
Synthesis and Characterization
1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole is a compound involved in the synthesis of various derivatives with potential applications in materials science and pharmaceutical research. Its derivatives have been explored for their ability to form stable intermediates, which are key for the synthesis of pyrazoles and pyrazolines with potential antiviral, antibacterial, and DNA photocleavage properties. For example, the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from similar precursors has been evaluated for antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Antimicrobial and Antioxidant Activity
Compounds synthesized from pyrazole derivatives have shown promising antimicrobial potential against various bacterial strains. For instance, derivatives of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles exhibited significant inhibitory potential against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating about 25% of the standard drug Ciprofloxacin's activity. Moreover, some compounds displayed good DNA photocleavage activity, indicating their potential for further development as therapeutic agents (Sharma et al., 2020).
Additionally, novel pyrazoline derivatives containing 3, 4-Dimethoxy and 2, 4-Dinitro compounds have been synthesized and shown to possess significant biological activity, including antioxidant, antimicrobial, and antihelmintic effects. Some of these compounds exhibited biological activity comparable to standard drugs, highlighting their potential as new therapeutic agents (MadhuKumarD. et al., 2015).
Supramolecular Materials
The ability of pyrazole derivatives to form hydrogen-bonded supramolecular materials has been explored, with studies demonstrating that the structural diversity and properties of these materials can vary significantly based on the substituents attached to the pyrazole core. For instance, the study of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles revealed their potential in creating supramolecular structures with varied hydrogen-bonding arrangements, which could be exploited in the development of advanced materials with specific properties (Moyano et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-dimethoxypropyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-7(4-9-10)11(12)13/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKMFFBBJICFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)





![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)



amine hydrochloride](/img/structure/B6362817.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)